molecular formula C16H16BrNO3 B427181 N-benzyl-3-bromo-4,5-dimethoxybenzamide

N-benzyl-3-bromo-4,5-dimethoxybenzamide

Cat. No.: B427181
M. Wt: 350.21g/mol
InChI Key: YYRLFMGELKJMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-bromo-4,5-dimethoxybenzamide is a substituted benzamide derivative characterized by a benzyl group attached to the amide nitrogen, bromine at the 3-position, and methoxy groups at the 4- and 5-positions of the benzene ring. Notably, brominated benzamides are key intermediates in medicinal chemistry, particularly in palladium-catalyzed cyclizations to generate bioactive heterocycles like phenanthridinones .

Properties

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21g/mol

IUPAC Name

N-benzyl-3-bromo-4,5-dimethoxybenzamide

InChI

InChI=1S/C16H16BrNO3/c1-20-14-9-12(8-13(17)15(14)21-2)16(19)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

YYRLFMGELKJMAT-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=O)NCC2=CC=CC=C2)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)NCC2=CC=CC=C2)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

The position of the bromine substituent significantly impacts reactivity and downstream applications:

  • N-Benzyl-2-Bromo-4,5-Dimethoxybenzamide (15h): This analog (2-bromo isomer) was synthesized via coupling of 2-bromo-4,5-dimethoxybenzoic acid with benzylamine, yielding 76% under palladium catalysis. It served as a precursor to phenanthridinone derivatives (e.g., 16h, 92% yield) via intramolecular C–H activation .
  • Meta-substituted bromides often exhibit distinct regioselectivity in cross-coupling reactions compared to ortho-substituted counterparts.
Table 1: Substituent Effects on Reactivity
Compound Bromine Position Key Reaction/Application Yield/Outcome Reference
N-Benzyl-2-bromo-4,5-dimethoxybenzamide 2-position Pd-catalyzed cyclization to 16h 92% phenanthridinone
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-bromo (aryl) Hydrogen-bonded crystal packing Chain along [101] axis
2-Amino-4,5-dimethoxybenzamide Amino substituent Quinazoline synthesis (Compound 3h) 84% yield

Physicochemical Properties

  • Crystallography : N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (a trimethoxy analog) exhibited N–H···O hydrogen bonding, forming chains along the [101] crystallographic axis . The dimethoxy-3-bromo analog may display similar intermolecular interactions, influencing solubility and crystal packing.
  • Spectroscopic Data : The 2-bromo analog (15h) showed distinct ¹H NMR signals at δ 4.66 (d, J = 5.3 Hz, benzyl CH₂) and δ 3.89 (s, OCH₃), with MS (FAB) m/z 350 (M+H⁺) . The 3-bromo isomer would likely exhibit shifted aromatic proton signals due to altered substituent positions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.